N'-benzoyl-4-fluorobenzohydrazide
Overview
Description
N’-benzoyl-4-fluorobenzohydrazide is an organic compound with the molecular formula C14H11FN2O. It is a derivative of benzohydrazide, where the benzoyl group is substituted with a fluorine atom at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-benzoyl-4-fluorobenzohydrazide can be synthesized through a two-step process. The first step involves the preparation of 4-fluorobenzoic acid hydrazide by reacting 4-fluorobenzoic acid with hydrazine hydrate. The second step involves the acylation of 4-fluorobenzoic acid hydrazide with benzoyl chloride to yield N’-benzoyl-4-fluorobenzohydrazide .
Industrial Production Methods
Industrial production methods for N’-benzoyl-4-fluorobenzohydrazide typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-benzoyl-4-fluorobenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines .
Scientific Research Applications
N’-benzoyl-4-fluorobenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-benzoyl-4-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-benzoyl-4-fluorobenzohydrazide include:
- 4-fluorobenzoic acid hydrazide
- 4-fluorobenzoylhydrazine
- 4-fluorobenzenecarbohydrazide
Uniqueness
N’-benzoyl-4-fluorobenzohydrazide is unique due to the presence of both the benzoyl and fluorine groups, which confer specific chemical and biological properties. The fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N'-benzoyl-4-fluorobenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-12-8-6-11(7-9-12)14(19)17-16-13(18)10-4-2-1-3-5-10/h1-9H,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQUUZWSHWTLKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223438 | |
Record name | Benzoic acid, p-fluoro-, benzoylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40223438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732-95-6 | |
Record name | Benzoic acid, p-fluoro-, benzoylhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000732956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, p-fluoro-, benzoylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40223438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BENZOYL-2-(4-FLUOROBENZOYL)HYDRAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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